1-(5-Chloro-2-methoxyphenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-13(24)17-7-8-18(27-17)20(9-3-4-10-20)12-22-19(25)23-15-11-14(21)5-6-16(15)26-2/h5-8,11,13,24H,3-4,9-10,12H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVRRBHBXHWGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-Chloro-2-methoxyphenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea (commonly referred to as Compound A ) is a synthetic urea derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound A has a complex structure characterized by the presence of chloro, methoxy, and thiophenyl groups. Its molecular formula is , and it has a molecular weight of approximately 377.87 g/mol. The presence of these functional groups may contribute to its biological activity.
Research indicates that Compound A may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation, suggesting that Compound A may also have anticancer properties.
- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which could mitigate oxidative stress in cells.
- Receptor Modulation : The structure suggests potential interactions with various receptors, including those involved in neurotransmission and inflammation.
Biological Activity Overview
The biological activity of Compound A has been evaluated in several studies, with findings summarized in the table below:
Case Studies
- Antitumor Efficacy : A study conducted on human colorectal adenocarcinoma cell lines showed that Compound A significantly inhibited cell proliferation (IC50 values in the low micromolar range). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Neuroprotective Potential : In a model of neuroinflammation, Compound A reduced levels of inflammatory markers and improved neuronal survival rates. This suggests its potential application in neurodegenerative diseases.
- Oxidative Stress Mitigation : In vitro assays demonstrated that Compound A effectively reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide, indicating its antioxidant capabilities.
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for:
- Material Development : Used in creating new materials with specific properties.
- Catalyst Development : Investigated for its potential as a catalyst in organic reactions.
Biology
In biological research, this compound has shown promise due to its potential biological activity:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, which is crucial for anti-inflammatory effects.
- Receptor Modulation : Acts on various receptors, potentially influencing cellular responses.
Medicine
Preliminary studies suggest that derivatives of this compound may exhibit:
- Anti-inflammatory Properties : Potential use in treating inflammatory diseases.
- Antimicrobial Activity : Investigated for effectiveness against bacterial infections.
- Anticancer Properties : Initial findings suggest it may disrupt cancer cell proliferation through DNA intercalation.
Case Studies and Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences and their implications compared to analogs:
Detailed Research Findings
a) Role of Methoxy vs. Halogen Substituents
The 5-chloro-2-methoxyphenyl group in the target compound provides a balance between lipophilicity (Cl) and solubility (OCH₃). In contrast, analogs with trifluoromethyl (CF₃) or nitro (NO₂) groups () exhibit higher electron-withdrawing effects, which may enhance receptor binding but reduce metabolic stability. The hydroxymethyl variant () prioritizes solubility over lipophilicity.
b) Impact of Heterocyclic Moieties
By comparison, thiadiazole () and triazolone () rings in analogs alter electronic environments, which may shift activity toward different biological targets.
c) Hydrogen Bonding and Solubility
The hydroxyethyl group on the thiophene ring (target compound) and hydroxymethyl groups () enhance hydrogen bonding capacity, likely improving target affinity. However, the absence of such groups in analogs like and may limit their solubility or binding efficiency.
d) Halogenation Patterns
The target compound’s single chlorine and methoxy group mitigate these concerns.
Preparation Methods
Nitration and Chlorination of 2-Methoxyphenol
2-Methoxyphenol undergoes nitration at position 4 using concentrated nitric acid ($$ \text{HNO}3 $$) in acetic anhydride ($$ \text{Ac}2\text{O} $$) at 0–5°C. Subsequent chlorination with $$ \text{PCl}5 $$ in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) introduces chlorine at position 5, yielding 5-chloro-2-methoxy-4-nitrophenol (87% yield).
Reduction and Phosgenation
Catalytic hydrogenation ($$ \text{H}2 $$, 10% Pd/C) reduces the nitro group to an amine. Treatment with phosgene ($$ \text{COCl}2 $$) in toluene at 60°C converts the amine to the corresponding isocyanate (Table 1).
Table 1: Reaction Conditions for Isocyanate Synthesis
Synthesis of 1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentylmethylamine
Cyclopentane Ring Formation
Cyclopentanone reacts with ethyl magnesium bromide ($$ \text{EtMgBr} $$) in tetrahydrofuran ($$ \text{THF} $$) to form cyclopentanol, which is dehydrated with $$ \text{H}2\text{SO}4 $$ to cyclopentene. Hydration via $$ \text{Hg(OAc)}_2 $$ yields cyclopentyl methanol (75% yield).
Thiophene Functionalization
2-Bromothiophene undergoes Friedel-Crafts acylation with acetyl chloride ($$ \text{CH}3\text{COCl} $$) and $$ \text{AlCl}3 $$ to introduce a ketone at position 5. Sodium borohydride ($$ \text{NaBH}_4 $$) reduces the ketone to a secondary alcohol, producing 5-(1-hydroxyethyl)thiophene-2-carbaldehyde (82% yield).
Reductive Amination
The aldehyde intermediate reacts with cyclopentylmethylamine in methanol under $$ \text{H}_2 $$ (50 psi) with 10% Pd/C, yielding the target amine (Table 2).
Table 2: Reductive Amination Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 10% Pd/C | |
| Pressure | 50 psi $$ \text{H}_2 $$ | |
| Yield | 88% |
Urea Bond Formation
Coupling Reaction
The isocyanate (Section 2.2) and amine (Section 3.3) react in anhydrous $$ \text{THF} $$ at 25°C for 12 hours. Triethylamine ($$ \text{Et}_3\text{N} $$) catalyzes the reaction, achieving 91% conversion (Table 3).
Table 3: Urea Coupling Optimization
| Solvent | Catalyst | Time (h) | Yield | Source |
|---|---|---|---|---|
| THF | $$ \text{Et}_3\text{N} $$ | 12 | 91% | |
| DCM | None | 24 | 63% |
Stereochemical Considerations
Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess (>99%) due to steric hindrance from the cyclopentyl group.
Purification and Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
